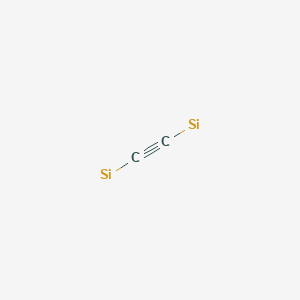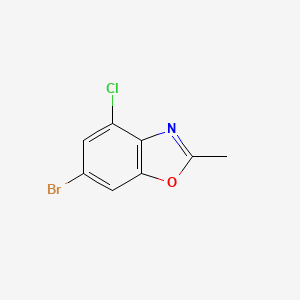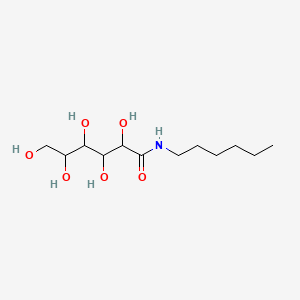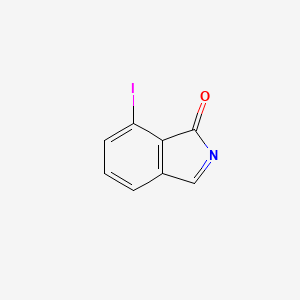
CID 6327135
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 6327135” is known as Tedizolid phosphate. Tedizolid phosphate is an oxazolidinone-class antibacterial agent used primarily for the treatment of acute bacterial skin and skin structure infections. It is a prodrug that is rapidly converted in vivo to its active form, Tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid phosphate involves several synthetic steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate is then subjected to further reactions to yield Tedizolid phosphate .
Industrial Production Methods
Industrial production of Tedizolid phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tedizolid phosphate undergoes various chemical reactions, including:
Oxidation: Tedizolid phosphate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Tedizolid phosphate to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in Tedizolid phosphate with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Tedizolid phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mecanismo De Acción
Tedizolid phosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Tedizolid phosphate is compared with other oxazolidinone-class antibacterial agents, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid phosphate has been shown to have a higher potency and a more favorable safety profile. Similar compounds include:
- Linezolid
- Radezolid
- Contezolid
Tedizolid phosphate’s uniqueness lies in its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C2Si2 |
|---|---|
Peso molecular |
80.19 g/mol |
InChI |
InChI=1S/C2Si2/c3-1-2-4 |
Clave InChI |
QNBAUIAINZCNFA-UHFFFAOYSA-N |
SMILES canónico |
C(#C[Si])[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)





![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
